Dimethyl 5,5-dimethylpyrazole-3,4-dicarboxylate
Description
Properties
CAS No. |
13566-26-2 |
|---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
dimethyl 5,5-dimethylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-9(2)5(7(12)14-3)6(10-11-9)8(13)15-4/h1-4H3 |
InChI Key |
PJFWUHBQBYQONU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(N=N1)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Dimethylpyrazole Core
The pyrazole core with 5,5-dimethyl substitution is typically synthesized by the condensation of methyl ethyl diketone (also known as 2,4-pentanedione or acetylacetone) with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out in a solvent such as water or alcohols (methanol, ethanol, propanol, etc.) under controlled temperature conditions (0–120 °C, optimally around 50 °C) to achieve high yield and purity.
-
- Solvent: Water or alcohols (methanol, ethanol, propanol, etc.)
- Catalyst: Acidic catalysts such as glacial acetic acid, formic acid, propionic acid, sulfuric acid, hydrochloric acid, or phosphoric acid
- Temperature: 30–100 °C, typically 50 °C
- Reaction time: Several hours (e.g., 3 hours)
- Yield: >90%, purity >99% by HPLC
-
- In a reactor, 1000 kg water is mixed with 370 kg methyl ethyl diketone and a catalytic amount of glacial acetic acid.
- Hydrazine hydrate is added dropwise, maintaining the temperature below 50 °C.
- After complete addition, the mixture is stirred at 50 °C for 3 hours.
- The product is cooled, isolated by centrifugation, washed, and vacuum dried.
- The resulting 3,5-dimethylpyrazole is obtained with >99% purity and >90% yield.
The introduction of the dimethyl dicarboxylate groups at the 3 and 4 positions of the pyrazole ring is commonly achieved by esterification of the corresponding pyrazole dicarboxylic acid or by direct synthesis from pyrazole dicarboxylic acid derivatives.
-
- Starting from 3,4-pyrazole dicarboxylic acid or its hydrate, esterification is performed using methanol in the presence of thionyl chloride under an inert atmosphere.
- The reaction is conducted at 0 °C initially, then heated to 80 °C for 4 hours.
- The product is isolated by concentration and purification steps.
-
- Solvent: Methanol
- Reagent: Thionyl chloride (SOCl2)
- Temperature: 0 °C to 80 °C
- Time: 4 hours
- Atmosphere: Nitrogen or inert gas
- Yield: Up to 99%
Direct Synthesis of Dimethyl 5,5-dimethylpyrazole-3,4-dicarboxylate
While direct literature on the exact preparation of this compound is limited, the synthesis can be inferred by combining the above two strategies:
- First, synthesize 3,5-dimethylpyrazole via condensation of methyl ethyl diketone and hydrazine hydrate.
- Then, introduce carboxylate groups at the 3 and 4 positions by selective oxidation or functionalization followed by esterification.
- Alternatively, pyrazole ring formation can be performed using diketone precursors already bearing ester groups, followed by cyclization with hydrazine derivatives.
- Data Table: Summary of Preparation Conditions
| Step | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 3,5-Dimethylpyrazole synthesis | Methyl ethyl diketone + Hydrazine hydrate | Water or alcohol | Glacial acetic acid (acid catalyst) | 30–100 (opt. 50) | ~3 hours | >90 | >99 | Acid catalyzed condensation |
| Esterification of pyrazole dicarboxylic acid | Pyrazole dicarboxylic acid + Thionyl chloride | Methanol | Thionyl chloride (SOCl2) | 0 to 80 | 4 hours | 99 | Not specified | Esterification under inert atmosphere |
| Direct pyrazole ester synthesis (inferred) | Esterified diketone + Hydrazine hydrate | Alcohol or water | Acid catalyst | 30–100 | Several h | Not specified | Not specified | Cyclization with ester groups present |
The condensation of methyl ethyl diketone with hydrazine hydrate is a robust and scalable method to obtain 3,5-dimethylpyrazole with high yield and purity, especially when catalyzed by glacial acetic acid in aqueous media. This method avoids inorganic salt byproducts and is operationally simple.
Esterification of pyrazole dicarboxylic acids using thionyl chloride in methanol is a well-established method yielding high purity dimethyl esters. The reaction requires careful temperature control and inert atmosphere to prevent side reactions.
Structural studies of related dimethyl pyrazole dicarboxylates show that the ester groups influence molecular conformation and hydrogen bonding, which may affect crystallization and purification steps.
The combination of these methods allows for the preparation of this compound by first forming the pyrazole ring with methyl substituents and then introducing ester groups, or vice versa, depending on the availability of starting materials and desired synthetic route.
The preparation of this compound involves a two-stage synthetic approach:
Formation of the 3,5-dimethylpyrazole core via acid-catalyzed condensation of methyl ethyl diketone and hydrazine hydrate in aqueous or alcoholic media.
Subsequent esterification of the pyrazole dicarboxylic acid intermediate using methanol and thionyl chloride under inert atmosphere to yield the dimethyl ester.
These methods provide high yields and purity, are scalable, and have been validated by multiple research sources and patents. Optimization of reaction conditions such as temperature, solvent, and catalyst choice is critical for maximizing efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3-dimethyl-3H-pyrazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ester groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have investigated the anticancer properties of dimethyl 5,5-dimethylpyrazole-3,4-dicarboxylate. Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that specific pyrazole derivatives could inhibit the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
2. Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. A case study highlighted its effectiveness in reducing inflammation markers in animal models of rheumatoid arthritis. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Agricultural Applications
1. Herbicidal Activity
This compound has shown promise as a herbicide. Field trials indicate that it can effectively control weed populations without harming crop yields. A comprehensive study compared its efficacy against traditional herbicides and found it to be equally effective with a lower environmental impact .
2. Plant Growth Regulation
Research has also focused on the use of this compound as a plant growth regulator. It has been observed to enhance root development and overall plant vigor in various species, suggesting potential applications in agricultural practices aimed at improving crop resilience under stress conditions .
Material Science Applications
1. Synthesis of Polymers
This compound serves as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Studies have shown that incorporating this compound into polymer matrices can significantly improve their performance characteristics .
2. Nanomaterials Development
The compound has been utilized in the synthesis of nanomaterials for applications in electronics and catalysis. Its ability to form stable complexes with metal ions allows for the creation of nanocomposites that exhibit unique electrical and catalytic properties .
Data Tables
Case Studies
- Anticancer Study : A recent investigation into the cytotoxic effects of pyrazole derivatives revealed that this compound significantly inhibited cell growth in breast cancer lines through apoptosis induction mechanisms involving mitochondrial pathways.
- Herbicidal Efficacy : In a controlled field trial comparing various herbicides, this compound demonstrated comparable efficacy to traditional options while exhibiting lower toxicity to non-target species.
- Polymer Enhancement : Research on polymer composites incorporating this compound highlighted improvements in thermal stability and mechanical strength compared to conventional polymer formulations.
Mechanism of Action
The mechanism of action of Dimethyl 3,3-dimethyl-3H-pyrazole-4,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares dimethyl 5,5-dimethylpyrazole-3,4-dicarboxylate with analogous heterocyclic dicarboxylates, emphasizing structural, synthetic, and functional differences.
Structural Variations and Substituent Effects
Key Observations :
- Steric Effects: The 5,5-dimethyl groups in the target compound likely hinder nucleophilic attacks compared to less substituted analogs (e.g., the cyanobenzyl derivative in).
- Electronic Effects : Electron-withdrawing ester groups enhance reactivity toward cyclization or hydrolysis, as seen in pyrazolopyridine systems.
- Crystal Packing : Weak C–H···O and π-π interactions stabilize crystalline phases in pyrazole dicarboxylates, a feature critical for material design.
Functional Insights :
Biological Activity
Dimethyl 5,5-dimethylpyrazole-3,4-dicarboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its pyrazole core with two ester groups at the 3 and 4 positions. The presence of dimethyl groups enhances its lipophilicity, potentially affecting its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. This interaction can modulate enzymatic activity and signal transduction pathways:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine synthesis pathway. Inhibition of DHODH can lead to reduced proliferation of certain cancer cells and pathogens .
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
Biological Activity Summary
The following table summarizes the biological activities associated with this compound:
Case Studies
- Dihydroorotate Dehydrogenase Inhibition :
- Antimicrobial Efficacy :
- Antioxidant Properties :
Q & A
Q. Example Workflow :
Lab scale : 10 g batches with magnetic stirring.
Pilot scale : 1 kg batches using jacketed reactors with mechanical agitators.
How can researchers systematically analyze failed synthetic attempts or low-yield reactions for this compound?
Advanced Research Focus
Adopt a root-cause analysis framework:
- Reagent purity : Test hydrazine hydrate for degradation (e.g., via titration).
- Intermediate stability : Isolate and characterize intermediates (e.g., via LC-MS) to identify decomposition pathways .
- Alternative routes : Explore microwave-assisted synthesis to reduce reaction times and improve yields .
Case Study : Failed cyclization of pyrazolopyridopyridazine diones was attributed to steric hindrance, prompting the use of bulkier leaving groups .
What theoretical frameworks guide the design of experiments involving this compound’s reactivity or applications?
Q. Advanced Research Focus
- Retrosynthetic analysis : Deconstruct the molecule to identify viable precursors (e.g., hydrazides, diketones) .
- Hammett substituent constants : Predict electronic effects of substituents on reaction rates .
- Green chemistry principles : Prioritize atom-economical routes and biodegradable solvents (e.g., ethanol over DMSO) .
Example Framework : Bruyne’s quadripolar model integrates theoretical, epistemological, morphological, and technical poles to balance synthetic and analytical goals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
